4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol

Prodrug design Carbonate ester pharmacokinetics Plasma stability screening

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol (CAS 457634-20-7), systematically named tert-butyl (4-hydroxy-3-methylphenyl) carbonate, is a mixed carbonate ester of ortho-cresol (2-methylphenol) bearing a tert-butoxycarbonyl (Boc) protecting group at the para-hydroxyl position while retaining a free phenolic hydroxyl ortho to the methyl substituent. With molecular formula C12H16O4, a molecular weight of 224.25 g/mol, a calculated density of 1.134 g/cm³, and a calculated boiling point of 336°C at 760 mmHg, this compound belongs to the class of O-Boc-protected phenols that serve as versatile intermediates in multi-step organic synthesis, prodrug design, and photoresist material development.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 457634-20-7
Cat. No. B563644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol
CAS457634-20-7
SynonymsCarbonic Acid 1,1-Dimethylethyl 4-hydroxy-3-methylphenyl Ester; 
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O
InChIInChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3
InChIKeyDMXZOCUVVOPORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol (CAS 457634-20-7): Structural Identity, Physicochemical Properties, and Procurement-Relevant Profile


4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol (CAS 457634-20-7), systematically named tert-butyl (4-hydroxy-3-methylphenyl) carbonate, is a mixed carbonate ester of ortho-cresol (2-methylphenol) bearing a tert-butoxycarbonyl (Boc) protecting group at the para-hydroxyl position while retaining a free phenolic hydroxyl ortho to the methyl substituent . With molecular formula C12H16O4, a molecular weight of 224.25 g/mol, a calculated density of 1.134 g/cm³, and a calculated boiling point of 336°C at 760 mmHg, this compound belongs to the class of O-Boc-protected phenols that serve as versatile intermediates in multi-step organic synthesis, prodrug design, and photoresist material development . It is commercially available from specialty chemical suppliers including Toronto Research Chemicals (TRC), AKSci, and Santa Cruz Biotechnology, typically at ≥95% purity with long-term storage recommended in cool, dry conditions [1].

Why Generic Phenol Protecting Groups Cannot Substitute for 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol in Performance-Critical Applications


Although phenol protection can be achieved with acetyl, benzyl, silyl (TBS), or methoxymethyl (MOM) groups, none replicate the unique combination of properties conferred by the O-Boc carbonate motif on an ortho-methyl-substituted phenolic scaffold. Critically, the tert-butyl carbonate ester displays a paradoxical stability profile in biological media: unlike ethyl or other n-alkyl phenyl carbonates that undergo rapid plasma esterase-catalyzed hydrolysis (t½ < 2 min in 80% human plasma), the sterically hindered t-butyl derivative is stabilized by plasma proteins and resists enzymatic cleavage [1]. Furthermore, the ortho-methyl substituent imparts distinct steric and electronic effects on both the free phenolic OH and the Boc-carbonate, differentiating this compound from unsubstituted t-butyl phenyl carbonate (CAS 6627-89-0) in terms of subsequent regioselective functionalization [2]. The O-Boc group on phenols also exhibits counterintuitive base lability—unlike N-Boc amines which are base-stable—enabling orthogonal deprotection strategies incompatible with acetyl (acid/base-labile) or silyl (fluoride-labile) groups [3]. These differences preclude simple one-for-one substitution in prodrug design, multi-step synthesis, or photoresist formulation.

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Plasma Stability Paradox: t-Butyl Carbonate Resists Esterase Catalysis While Ethyl Carbonate Is Hydrolyzed Within Seconds

In a direct head-to-head comparison of phenol carbonate ester prodrugs, t-butyl phenyl carbonate (compound 2, the closest structural model for 4-[(tert-butoxycarbonyl)oxy]-2-methylphenol) exhibited a fundamentally different stability profile in human plasma versus the ethyl analog (compound 1). Whereas ethyl phenyl carbonate was rapidly hydrolyzed in 80% human plasma with a half-life of 1.13 ± 0.10 min, the t-butyl derivative displayed a half-life of 82 ± 7.4 min—a ~73-fold longer persistence [1]. Strikingly, the t-butyl carbonate was more stable in plasma than in pH 7.4 buffer (t½ = 31 ± 0.6 min), whereas the ethyl derivative was ~7,000-fold less stable in plasma than in buffer (t½ = 7.9 × 10³ min), indicating that plasma esterases catalyze ethyl but not t-butyl carbonate hydrolysis [1]. This stabilization was confirmed in 4.3% human serum albumin (HSA) solution, where t-butyl carbonate showed a t½ of 268 ± 14 min compared to only 77 ± 3.2 min for the ethyl analog [1].

Prodrug design Carbonate ester pharmacokinetics Plasma stability screening

Chemoselective O-Boc Formation: CBr4 Organocatalysis Achieves 93–96% Yield Without Competitive Side Reactions Seen with DMAP or Zn(OAc)2

The CBr4-catalyzed method reported by Chankeshwara et al. (J. Org. Chem. 2008) for O-tert-butoxycarbonylation of functionalized phenols achieves isolated yields of 93–96% for mono-O-Boc products without formation of symmetrical diaryl carbonates, cyclic carbonates, carbonic-carbonic anhydrides, or bromination side products [1]. In direct comparison, conventional catalysts such as DMAP, Zn(OAc)2, and K2CO3 produced mixtures of mono- and di-Boc derivatives when applied to phenolic substrates bearing additional nucleophilic groups [1]. Critically, the CBr4 method is chemoselective for phenolic OH over aliphatic alcoholic OH—a selectivity not achieved with the other catalysts tested—and is compatible with nitrile, formyl, acetyl, and silyl functional groups [1]. The reaction proceeds at room temperature (Method A, 18 h) or at 65°C (Method B, 1 h) using 10 mol% CBr4 with Boc2O [1]. Deprotection is achieved orthogonally using the CBr4-PPh3 system in methanol under reflux, regenerating the parent phenol without affecting co-existing aryl alkyl ethers, alkyl esters, or thioacetals [2].

Protecting group chemistry Organocatalysis Chemoselective synthesis

Base-Labile O-Boc on Phenols Enables Orthogonal Deprotection Distinct from Acid-Labile N-Boc Amines

The O-Boc group on phenols displays a unique base lability that contradicts the well-established base-stability of N-Boc carbamates on amines—a key differentiator for orthogonal protection strategies [1]. Nakamura et al. (Tetrahedron Lett. 2004) demonstrated that O-Boc-protected phenols are deprotected with weak bases (e.g., K2CO3 in MeOH, or amine bases such as morpholine) under conditions where N-Boc carbamates remain intact [1]. This contrasts sharply with the behavior of alternative phenol protecting groups: acetyl (Ac) esters are cleaved by both acid and base; benzyl (Bn) ethers require hydrogenolysis or strong acid; TBS ethers require fluoride sources; and MOM acetals require acidic hydrolysis [2]. The O-Boc phenol's base lability therefore enables a deprotection sequence—base then acid—that is unavailable with any other common phenol protecting group, allowing the phenol to be unmasked while preserving acid-sensitive functionality elsewhere in the molecule [1]. This property is particularly relevant for 4-[(tert-butoxycarbonyl)oxy]-2-methylphenol, where the free ortho hydroxyl can be further derivatized after selective Boc removal.

Orthogonal protection strategy Solid-phase synthesis Protecting group selectivity

TBOC Protection Ratio Optimization in Photoresists: ≤25 mol% Prevents >25% Film Shrinkage and Adhesion Failure Observed at 100% TBOC

In photoresist applications, novolak (cresol-formaldehyde) resins partially esterified with di-tert-butyl carbonate to introduce tert-butoxycarbonyloxy (TBOC) groups are used as chemically amplified positive-tone resists. Brunsvold et al. (ACS Symp. Ser. 1994) demonstrated that resists based on 100% TBOC-esterified novolak suffer from severe film shrinkage exceeding 25% upon exposure and post-exposure bake, along with poor adhesion and film cracking at image edges [1]. Reducing the TBOC content to below 20 mol% eliminated these lithographic defects while maintaining adequate dissolution inhibition in unexposed regions [1]. Furthermore, a separate study on a JB resin system showed that a BOC protection ratio at approximately 25 mol% of the novolak phenol groups achieved the best overall performance with a sensitivity of approximately 190 mJ/cm² and high resolution with reliable repeatability [2]. A novolak with 90 mol% TBOC content required a 3× lower dose (30 mJ/cm²) than a 17 mol% TBOC formulation, but this higher sensitivity came at the cost of the film quality issues described above [3]. These findings establish that the degree of TBOC incorporation—and thus the stoichiometry of reagents like 4-[(tert-butoxycarbonyl)oxy]-2-methylphenol or its polymeric equivalents—is a critical quality attribute for reproducible resist performance.

Photoresist formulation Chemically amplified resist Microelectronics materials

Water-Mediated Catalyst-Free O-Boc Protection: Greener Synthesis Without Organic Solvents or Lewis Acid Catalysts

Cheraiet et al. (Green Chem. Lett. Rev. 2013) reported a water-mediated, catalyst-free protocol for O-Boc protection of a wide range of phenol derivatives, achieving efficient conversion without any organic solvents, additional reagents, or catalysts [1]. This method contrasts with traditional O-Boc protection approaches that require Lewis acid catalysts such as Zn(OAc)2, DMAP, or CBr4 in organic solvents like CH2Cl2 or CH3CN [2]. In the water-mediated method, phenol substrates were reacted with Boc2O in water at room temperature or mild heating, with workup limited to simple phase separation or filtration—fulfilling green chemistry principles [1]. While the Chankeshwara CBr4 method (J. Org. Chem. 2008) offers superior chemoselectivity for phenolic over alcoholic OH, the Cheraiet water-mediated approach eliminates toxic solvent and catalyst waste streams, which is advantageous for large-scale preparation where absolute chemoselectivity is secondary to process greenness [1][2]. The deprotection was equally achieved under catalyst-free aqueous conditions [1].

Green chemistry Sustainable synthesis Catalyst-free protection

High-Value Application Scenarios for 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol Based on Quantitative Evidence


Phenol Prodrug Design Requiring Plasma-Stable Carbonate Linkers

In designing bioreversible phenol prodrugs where systemic exposure is required, the t-butyl carbonate motif—as modeled by t-butyl phenyl carbonate data—provides a half-life of 82 min in human plasma, dramatically exceeding the <2 min half-life of ethyl carbonates [1]. This differential stability enables adequate circulation time for distribution to target tissues before parent phenol regeneration. The ortho-methyl and free para-OH on 4-[(tert-butoxycarbonyl)oxy]-2-methylphenol further allow selective functionalization of either the free OH or the Boc-carbonate route for linker attachment, making it a versatile building block for conjugate and prodrug constructs.

Multi-Step Synthesis Requiring Orthogonal Phenol Protection

The unique base-lability of O-Boc on phenols, documented by Nakamura et al. (2004), enables a deprotection strategy unattainable with acetyl, benzyl, or silyl protecting groups [2]. 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol can be employed in synthetic sequences involving basic reaction conditions (e.g., alkylations, Mitsunobu reactions), hydrogenation steps, and fluoride-mediated deprotections—all of which leave the O-Boc group intact—before mild basic cleavage selectively unmasks the Boc-protected hydroxyl without disturbing N-Boc amines or alkyl esters present in the same molecule.

Chemically Amplified Photoresist Composition Development

The established relationship between TBOC content and resist film quality—where >50 mol% TBOC causes >25% film shrinkage and edge cracking, while ~25 mol% achieves optimal sensitivity (~190 mJ/cm²) with good adhesion [3][4]—guides the use of discrete Boc-phenolic compounds as dissolution inhibitors or resin modifiers. 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol can serve as a model compound for studying acid-catalyzed deprotection kinetics or as a co-monomer/comonomer precursor in novolak-based resist formulations where precise Boc stoichiometry must be maintained.

Green Chemistry Process Development for Phenol Protection at Scale

The water-mediated, catalyst-free O-Boc protection protocol of Cheraiet et al. (2013) provides an environmentally benign synthetic route applicable to 4-[(tert-butoxycarbonyl)oxy]-2-methylphenol preparation [5]. This method eliminates organic solvents and metal catalysts, reducing purification burden and toxic waste streams—factors of direct relevance to pharmaceutical intermediate manufacturing and institutional procurement where green chemistry credentials influence supplier selection and regulatory compliance.

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